
N-(2-methyl-3-nitrophenyl)formamide
説明
N-(2-methyl-3-nitrophenyl)formamide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-methyl-3-nitrophenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-methyl-3-nitrophenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Herbicidal Activities : A study on the synthesis of formamide derivatives using 2-(2-nitrophenyl)acetonitrile as a starting material found no significant herbicidal activities in the synthesized compounds (Li Yuan-xiang, 2011).
N-Formylation of Amines : Research on the N-formylation of amines using methanol and molecular oxygen over supported gold nanoparticles explored the production of formamide, highlighting an innovative method in chemical synthesis (T. Ishida & M. Haruta, 2009).
Nitrosation of Amides : A study investigating the nitrosation of formamide by nitrosonium ion (NO(+)) described pseudopericyclic 1,3-sigmatropic rearrangements, offering insights into chemical reaction mechanisms (D. Birney, 2004).
Isotope Effects in Acyl Group Transfer : An analysis of multiple kinetic isotope effects in acyl group transfer reactions involving formamide provided a detailed bonding picture of the transition state, crucial for understanding biochemical reactions (J. Marlier, 2001).
NLO Properties of Organic Materials : A study on the nonlinear optical properties of a novel organic material involving a formamide derivative emphasized its potential application in optical device technologies (Laxminarayana Kamath et al., 2020).
Solvatochromic Behavior in Binary Solvent Mixtures : Research on the solvatochromic behavior of certain compounds in mixed solvent systems including formamide provided insights into solute-solvent and solvent-solvent interactions, relevant in chemical analysis and process optimization (L. A. Giusti et al., 2009).
Palladium Complex-Catalyzed Intermolecular Reductive N-Heterocyclization : A study presented a novel synthesis of quinazoline derivatives from nitrobenzaldehyde or nitrophenyl ketones with formamide, highlighting advancements in organic synthesis methodologies (M. Akazome et al., 1995).
Colorimetric Detection of Cyanide : Research on N-nitrophenyl benzamide derivatives as chemosensors for cyanide in aqueous environments demonstrated the practical application of these compounds in environmental monitoring (Yue Sun et al., 2009).
Intramolecular Hydrogen Bonding : A study on intramolecular hydrogen bonding in a complex N,N-disubstituted formamide provided valuable data for understanding molecular structures and their behavior, which is important in various chemical applications (R. E. Echols et al., 1983).
特性
IUPAC Name |
N-(2-methyl-3-nitrophenyl)formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-6-7(9-5-11)3-2-4-8(6)10(12)13/h2-5H,1H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGUGHIEIVKKIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-3-nitrophenyl)formamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



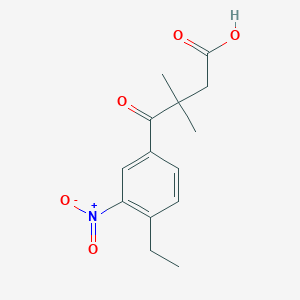
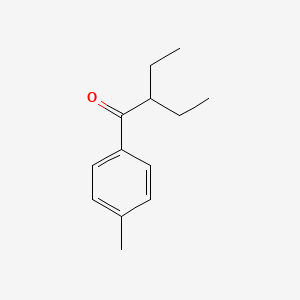
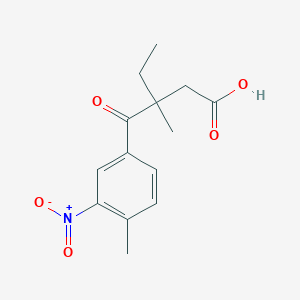
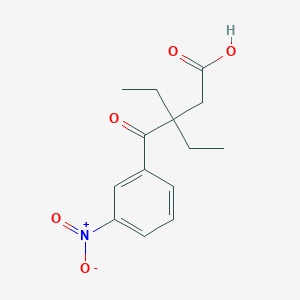
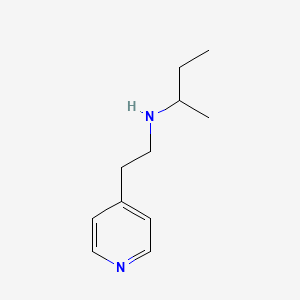
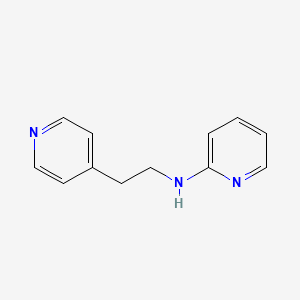
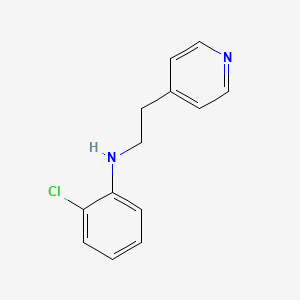
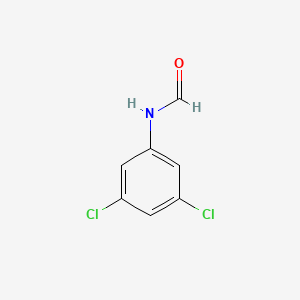
![N,N-bis[2-(2-pyridyl)ethyl]hydroxylamine](/img/structure/B7813329.png)
![4-[(3-Ethylpiperidine-1-carbonyl)amino]benzenesulfonyl chloride](/img/structure/B7813338.png)

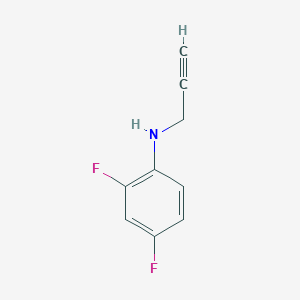
![2,4-Dichloro-1-[[chloro(ethoxy)phosphoryl]methyl]benzene](/img/structure/B7813348.png)
![2-[[Chloro(ethoxy)phosphoryl]methyl]-1,3,5-trimethylbenzene](/img/structure/B7813353.png)